(E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile
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Description
(E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile, also known as DMAPP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAPP is a versatile molecule that can be used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Synthesis and Characterization
(E)-3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile has been studied in the context of synthesizing various substituted acrylonitriles. For instance, Percino et al. (2011) synthesized a series of 3-(4-substituted phenyl)-2-arylacrylonitriles, including 3-(4-dimethylaminophenyl)-2-(pyridin-2-yl)acrylonitrile, using the Knoevenagel condensation method. This research focused on understanding the electronic properties of these compounds through spectroscopic techniques (Percino et al., 2011).
Spectroscopic Analysis
The compound's spectroscopic properties, such as molar absorption coefficient, absorbance, and fluorescence emission spectra, have been studied to assess the effects of substituents on electronic properties. This research is crucial in understanding the compound's behavior in various chemical reactions and potential applications in materials science (Percino et al., 2011).
Crystal Structure and Molecular Packing
The effects of different substituents on the crystal lattices of (dimethylamino)arylacrylonitrile derivatives and their impact on photochemical behavior have been explored. Researchers like Percino et al. (2013) characterized these compounds in the solid state to understand the influence of molecular packing on fluorescence properties (Percino et al., 2013).
Copolymerization Studies
The compound has been used in copolymerization studies, such as in the research by Hou et al. (2008), where 2-ethenyl-pyridine was copolymerized with acrylonitrile. This study provided insights into the kinetics of copolymerization and the degradation of these polymers, which is valuable in polymer science and engineering (Hou et al., 2008).
Surface Chemistry Applications
The use of related compounds, like 4-(dimethylamino)pyridine, in forming adhesion layers for adsorbing anionic polyelectrolytes on surfaces, has been investigated by Gandubert and Lennox (2006). Such studies are significant for applications in surface chemistry and material science (Gandubert & Lennox, 2006).
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)8-9(7-11)10-5-3-4-6-12-10/h3-6,8H,1-2H3/b9-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVNVYFIPYMSHH-HJWRWDBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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